molecular formula C15H21NO2 B13206189 3-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-methylaniline

3-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-methylaniline

Cat. No.: B13206189
M. Wt: 247.33 g/mol
InChI Key: UWBRNGDOMDRNGA-UHFFFAOYSA-N
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Description

3-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-methylaniline is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a 1,4-dioxane ring and a decane ring, with an aniline moiety attached to the decane ring. The presence of both oxygen and nitrogen atoms in its structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1,4-Dioxaspiro[4One common method involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with aniline under acidic conditions to form the desired product . The reaction conditions often include the use of a catalyst such as palladium to facilitate the formation of the spiro linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can ensure consistent quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-methylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted aniline derivatives .

Scientific Research Applications

3-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-methylaniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their activity. The presence of both oxygen and nitrogen atoms in its structure enables it to participate in hydrogen bonding and other interactions that can influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-methylaniline is unique due to its combination of a spirocyclic structure and an aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

3-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylaniline

InChI

InChI=1S/C15H21NO2/c1-11-13(3-2-4-14(11)16)12-5-7-15(8-6-12)17-9-10-18-15/h2-4,12H,5-10,16H2,1H3

InChI Key

UWBRNGDOMDRNGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N)C2CCC3(CC2)OCCO3

Origin of Product

United States

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